molecular formula C114H174N34O31 B013227 Obestatin CAS No. 869705-22-6

Obestatin

Cat. No.: B013227
CAS No.: 869705-22-6
M. Wt: 2516.8 g/mol
InChI Key: OJSXICLEROKMBP-FFUDWAICSA-N
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Description

Obestatin is a 23-amino acid peptide hormone that was first isolated from the stomach of rats in 2005. It is derived from the same precursor as ghrelin, known as preproghrelin. Unlike ghrelin, which stimulates appetite, this compound is believed to suppress food intake and regulate energy balance. The name “this compound” is derived from the Latin words “obedere” (to devour) and “statin” (to suppress), reflecting its role in appetite regulation .

Mechanism of Action

Target of Action

Obestatin, a 23-amino-acid peptide, is derived from the preproghrelin precursor . It primarily targets the GPR39 receptor, a ghrelin and motilin family receptor . This receptor is involved in transducing signals in skeletal muscle . This compound also targets proteins and transcription factors similar to ghrelin, such as FoxO family members, which are crucial for salvaging skeletal muscle atrophy . Additionally, it has been postulated that this compound may interact with incretin receptors, such as the glucagon-like peptide-1 receptor (GLP-1R) .

Mode of Action

This compound interacts with its primary target, the GPR39 receptor, to transduce signals in skeletal muscle . It also influences the downstream signaling of GHS-R or interacts with a heterodimer of GHS-R . At 10 nM, this compound inhibits glucose-induced insulin secretion, while at 1 nM, it potentiates the insulin response to glucose, arginine, and tolbutamide .

Biochemical Pathways

This compound plays a role in various physiological processes, including appetite regulation, energy balance, and glucose homeostasis . It opposes the actions of ghrelin, which are growth hormone secretion and increased appetite . This compound also upregulates GLP-1R expression and increases beta-cell survival .

Result of Action

This compound has multiple physiological functions, including appetite regulation . It was originally obtained from the gastric mucosa in rats, but subsequent studies showed that it could be expressed in various tissues and had different effects in various organs and tissues . It has been associated with a variety of biological functions such as feeding, drinking, incretion, memory, and sleep, and with neuropsychiatric manifestations .

Biochemical Analysis

Biochemical Properties

Obestatin interacts with various enzymes, proteins, and other biomolecules. It has been found to bind to crude plasma membrane preparation of rat jejunum with high affinity

Cellular Effects

This compound has been reported to inhibit food and water intake, body weight gain, and gastrointestinal motility . It also mediates promotion of cell survival and prevention of apoptosis . This compound-induced increases in beta cell mass, enhanced adipogenesis, and improved lipid metabolism have been noted along with up-regulation of genes associated with beta cell regeneration, insulin production, and adipogenesis .

Molecular Mechanism

The molecular mechanism of this compound is complex and multifaceted. It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, at 10 nM, this compound inhibited glucose-induced insulin secretion, while at 1 nM, it potentiated the insulin response to glucose, arginine, and tolbutamide .

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings are still being studied. It is known that this compound has a short biological half-life and is rapidly degraded .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes or cofactors, and can affect metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are complex processes that involve interactions with various transporters or binding proteins .

Subcellular Localization

It is known that this compound can be expressed in various tissues and has different effects in various organs and tissues .

Preparation Methods

Synthetic Routes and Reaction Conditions: Obestatin can be synthesized using solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of protecting groups to prevent unwanted side reactions and coupling reagents to facilitate peptide bond formation. The final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .

Industrial Production Methods: Industrial production of this compound involves large-scale SPPS, followed by purification and quality control processes. Advances in peptide synthesis technology have enabled the efficient production of this compound with high purity and yield. The use of automated peptide synthesizers and optimized reaction conditions has further streamlined the production process .

Chemical Reactions Analysis

Types of Reactions: Obestatin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the peptide to study its structure-function relationships and enhance its stability and bioactivity.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various analogs and derivatives of this compound, which are used in research to understand its biological activity and potential therapeutic applications .

Scientific Research Applications

Obestatin has been extensively studied for its diverse biological functions and potential therapeutic applications:

Comparison with Similar Compounds

Properties

CAS No.

869705-22-6

Molecular Formula

C114H174N34O31

Molecular Weight

2516.8 g/mol

IUPAC Name

(3S)-4-[[(2S)-1-[[2-[[(2S,3S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-5-amino-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-4-oxobutanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C114H174N34O31/c1-12-60(8)93(146-90(157)54-128-111(177)92(59(6)7)147-109(175)81(50-91(158)159)143-108(174)78(46-65-25-17-14-18-26-65)144-110(176)83-29-22-42-148(83)113(179)63(11)132-105(171)80(49-87(120)154)139-97(163)69(116)45-64-23-15-13-16-24-64)112(178)137-71(27-19-20-40-115)101(167)140-76(44-58(4)5)106(172)145-82(55-149)99(165)127-52-88(155)130-61(9)95(161)134-72(34-37-84(117)151)103(169)141-77(47-66-30-32-68(150)33-31-66)107(173)136-73(35-38-85(118)152)102(168)135-74(36-39-86(119)153)104(170)142-79(48-67-51-124-56-129-67)98(164)126-53-89(156)133-70(28-21-41-125-114(122)123)100(166)131-62(10)96(162)138-75(94(121)160)43-57(2)3/h13-18,23-26,30-33,51,56-63,69-83,92-93,149-150H,12,19-22,27-29,34-50,52-55,115-116H2,1-11H3,(H2,117,151)(H2,118,152)(H2,119,153)(H2,120,154)(H2,121,160)(H,124,129)(H,126,164)(H,127,165)(H,128,177)(H,130,155)(H,131,166)(H,132,171)(H,133,156)(H,134,161)(H,135,168)(H,136,173)(H,137,178)(H,138,162)(H,139,163)(H,140,167)(H,141,169)(H,142,170)(H,143,174)(H,144,176)(H,145,172)(H,146,157)(H,147,175)(H,158,159)(H4,122,123,125)/t60-,61-,62-,63-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,92-,93-/m0/s1

InChI Key

OJSXICLEROKMBP-FFUDWAICSA-N

SMILES

CCC(C)C(C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NCC(=O)NC(C)C(=O)NC(CCC(=O)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CC2=CN=CN2)C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)N)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C4CCCN4C(=O)C(C)NC(=O)C(CC(=O)N)NC(=O)C(CC5=CC=CC=C5)N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC2=CNC=N2)C(=O)NCC(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N)NC(=O)CNC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@@H]4CCCN4C(=O)[C@H](C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC5=CC=CC=C5)N

Canonical SMILES

CCC(C)C(C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NCC(=O)NC(C)C(=O)NC(CCC(=O)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CC2=CNC=N2)C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)N)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C4CCCN4C(=O)C(C)NC(=O)C(CC(=O)N)NC(=O)C(CC5=CC=CC=C5)N

sequence

FNAPFDVGIKLSGAQYQQHGRAL

Origin of Product

United States

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